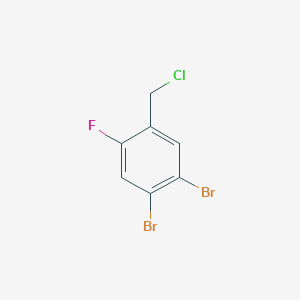

4,5-Dibromo-2-fluorobenzyl chloride

Description

4,5-Dibromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated benzyl chloride derivative, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring

Properties

IUPAC Name |

1,2-dibromo-4-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWULPTPILJVYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzyl chloride typically involves the halogenation of a suitable benzyl chloride precursor. One common method is the bromination of 2-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of amines, ethers, or thioethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of less halogenated benzyl derivatives.

Scientific Research Applications

4,5-Dibromo-2-fluorobenzyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive halogen atoms.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzyl chloride moiety highly reactive towards nucleophilic substitution. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

4,5-Dibromo-2-fluorobenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

2-Fluorobenzyl chloride: Lacks the bromine atoms, resulting in different reactivity and applications.

4,5-Dibromo-2-chlorobenzyl chloride: Similar structure but without the fluorine atom, leading to different chemical properties.

Uniqueness

4,5-Dibromo-2-fluorobenzyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the benzene ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses and research applications.

Biological Activity

4,5-Dibromo-2-fluorobenzyl chloride (DBFBC), with the molecular formula C₇H₄Br₂ClF, is a halogenated benzyl chloride derivative notable for its significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its reactivity and potential therapeutic applications.

The biological activity of DBFBC is largely attributed to its reactive halogen atoms, which facilitate interactions with nucleophiles and electrophiles. The presence of electron-withdrawing bromine and fluorine atoms enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions. This reactivity is exploited in various chemical transformations, allowing DBFBC to modify enzyme activity and interact with specific proteins, which is crucial for its applications in biological studies.

- Nucleophilic Substitution : DBFBC can undergo nucleophilic substitution reactions, forming amines, ethers, or thioethers.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biological pathways, particularly in cancer and infectious disease treatment.

Biological Applications

DBFBC has been studied for several applications in medicinal chemistry and biological research:

- Cancer Research : It has shown promise as a candidate for developing new therapeutic agents targeting cancer cells. The compound's ability to inhibit specific enzymes may contribute to its anticancer properties.

- Infectious Diseases : Research indicates potential applications in treating infections due to its reactivity with biological targets.

Cytotoxicity Studies

Research has demonstrated that halogenated compounds similar to DBFBC exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values indicating their effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines. While specific data for DBFBC was not available, these findings suggest a potential for similar activity due to structural similarities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Dibromo-4,6-dimethoxychalcone | MCF-7 | 6.96 ± 0.66 |

| 3,5-Dibromo-4,6-dimethoxychalcone | A549 | 6.42 ± 0.79 |

| Quercetin | MCF-7 | 35.40 ± 1.78 |

| Quercetin | A549 | 35.38 ± 1.78 |

These results highlight the potential of halogenated compounds in anticancer therapy .

Enzyme Interaction Studies

DBFBC's interaction with enzymes has been a focal point of research. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with enzyme active sites. For example, studies have indicated that similar compounds can inhibit α-glucosidase and α-amylase activities, which are relevant in diabetes management .

Toxicological Considerations

While DBFBC shows promise in various biological applications, it is essential to consider its toxicity profile. The compound is classified as hazardous; it can cause severe skin burns and eye damage upon contact and is harmful if ingested or inhaled. Therefore, safety assessments are crucial when considering its use in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.